(E)-3-(4-Isopropylbenzylidene)indolin-2-one
Overview
Description
SU 4313 is a bioactive chemical.
Scientific Research Applications
Corrosion Inhibition
- Bis-Schiff Bases of Isatin : Schiff bases of isatin, which include derivatives of (E)-3-(4-Isopropylbenzylidene)indolin-2-one, have been studied as corrosion inhibitors for mild steel. They show effectiveness in 1.0 M HCl environments and adhere to metal surfaces to form a protective film. These inhibitors follow Langmuir's adsorption isotherm and have been evaluated using techniques like gravimetric measurements and electrochemical impedance spectroscopy (Ansari & Quraishi, 2014).
Binding to Protein Fibrils
- Binding to Alpha-Synuclein Fibrils : 3-(Benzylidine)indolin-2-one derivatives, structurally related to this compound, have been synthesized and evaluated for binding to alpha-synuclein, beta-amyloid, and tau fibrils. Some derivatives show modest affinity for alpha-synuclein and selective binding, indicating potential relevance in studying protein aggregation associated with neurodegenerative diseases (Chu et al., 2015).
Organic Synthesis
- Palladium-Catalyzed Synthesis : A method for synthesizing (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones, a derivative of this compound, has been developed. This involves a palladium-catalyzed oxidative intramolecular C-H functionalization process, providing a novel approach to create structurally complex molecules (Peng et al., 2009).
Pharmacological Applications
- Potential Angiogenesis Inhibitors : Research has been conducted on the synthesis and pharmacological evaluation of indolin-2-ones, including 3-(Imidazol-4(5)-ylmethylene)indolin-2-ones, as potential angiogenesis inhibitors. These compounds, which relate to the structure of this compound, demonstrate antiangiogenic activity in vitro, suggesting their potential in cancer treatment and other diseases involving abnormal angiogenesis (Braud et al., 2003).
Photochemical Properties
- Photoisomerization Studies : Indolin-2-ones undergo photoisomerization, transitioning between E and Z isomers. This property is relevant for understanding their behavior under different light conditions, which could have implications in photochemistry and drug stability studies (Reddy et al., 2020).
Properties
IUPAC Name |
(3E)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQQWCZKCUQNSO-LFIBNONCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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